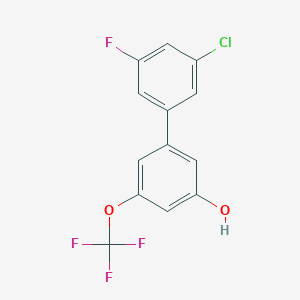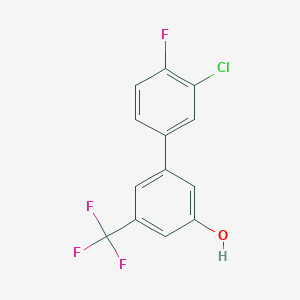
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFTP) is a synthetic compound that has been studied for its potential applications in both scientific research and laboratory experiments. 5-CFTP is a highly reactive, volatile compound that can be used in various chemical reactions, including oxidation and hydrolysis.
Aplicaciones Científicas De Investigación
5-CFTP has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of metal-organic frameworks. In addition, 5-CFTP has been used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 5-CFTP is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with other molecules to form new compounds. In addition, 5-CFTP may act as an electron-rich species, which can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFTP are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects, including anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, 5-CFTP may have the potential to act as an antioxidant and to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CFTP has a number of advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. In addition, it is a volatile compound, which makes it suitable for use in gas-phase reactions. However, it is important to note that 5-CFTP is a highly reactive compound, which means that safety precautions must be taken when handling the compound.
Direcciones Futuras
There are a number of potential future directions for the use of 5-CFTP. One potential direction is the development of new synthetic methods for the synthesis of organic compounds. Additionally, the compound could be used in the development of new drugs, agrochemicals, and dyes. In addition, 5-CFTP could be used in the development of new catalysts and in the synthesis of new polymers. Finally, further research is needed to better understand the biochemical and physiological effects of 5-CFTP.
Métodos De Síntesis
5-CFTP is synthesized through a process known as the Friedel-Crafts reaction. This reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. The product of the reaction is an alkylated aromatic compound. The product of the Friedel-Crafts reaction can then be further reacted with an electrophilic reagent, such as trifluoromethylphenol, to form the desired product, 5-CFTP.
Propiedades
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-2-8(3-11(15)6-10)7-1-9(13(16,17)18)5-12(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUOPFCUDPBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686644 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-52-6 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














